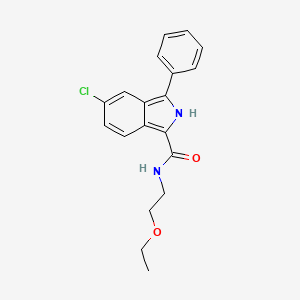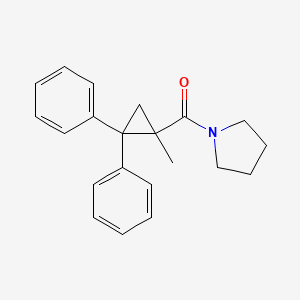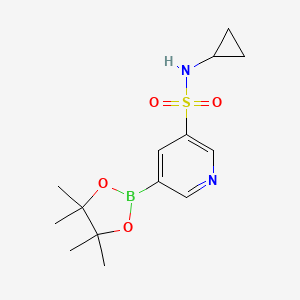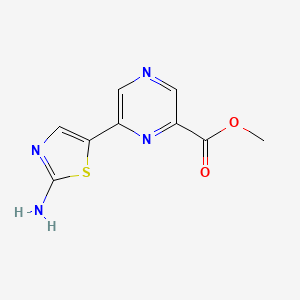
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. The presence of these rings makes it an interesting compound in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyrazine ring is often found in compounds with antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-aminothiazole with a pyrazine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrazine rings .
Applications De Recherche Scientifique
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The pyrazine ring can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
Pyrazine-2-carboxylate: Often used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to the combination of the thiazole and pyrazine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C9H8N4O2S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
methyl 6-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8N4O2S/c1-15-8(14)6-3-11-2-5(13-6)7-4-12-9(10)16-7/h2-4H,1H3,(H2,10,12) |
Clé InChI |
FQUKFTCQOOUAEJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CN=C1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




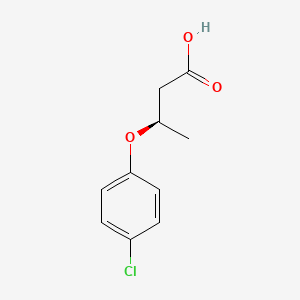

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)

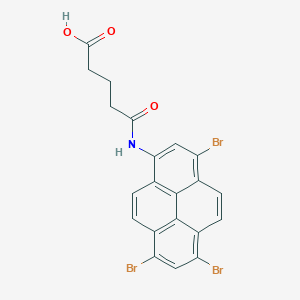

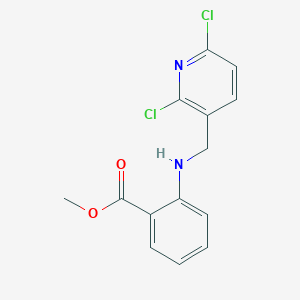
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)

